6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide
Overview
Description
6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of specific kinases and transcription factors that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have specific biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been found to have anti-oxidant properties and has been studied for its potential use in treating oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide in laboratory experiments include its effectiveness in inhibiting cancer cell growth and reducing inflammation. Additionally, it has been found to have anti-oxidant properties, which make it a potential candidate for treating oxidative stress-related diseases. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
The future directions for research on 6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide include further studies to determine its potential applications in treating specific types of cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of this compound for therapeutic use.
Scientific Research Applications
6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide has been studied for its potential applications in various fields of scientific research. It has been found to be effective in inhibiting the growth of cancer cells and has been studied as a potential anti-cancer agent. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
properties
IUPAC Name |
6-chloro-N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-13-4-1-11(2-5-13)10-22-8-7-15(21-22)20-16(23)12-3-6-14(18)19-9-12/h1-9H,10H2,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYXZNMFVPBCRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)C3=CN=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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